![molecular formula C22H15F2N3O2 B2501919 N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-05-7](/img/structure/B2501919.png)
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two fluorophenyl groups and a naphthyridine core. The presence of fluorine atoms in the phenyl rings can significantly influence
Biologische Aktivität
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a derivative of the naphthyridine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and provides a comprehensive overview of its pharmacological profiles.
The molecular structure of the compound is characterized by the following:
Property | Value |
---|---|
Molecular Formula | C22H22F2N4O2 |
Molecular Weight | 396.46 g/mol |
LogP | 3.804 |
Polar Surface Area | 52.876 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Studies have shown that 1,8-naphthyridine derivatives can enhance the efficacy of fluoroquinolone antibiotics against resistant bacterial strains by modulating their activity . This suggests a potential role in treating infections caused by multi-drug resistant organisms.
- Anticancer Properties : The compound has demonstrated selective cytotoxicity against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
- Neuroprotective Effects : Research indicates that naphthyridine derivatives may protect against neurodegeneration by inhibiting monoamine oxidase (MAO) activity, which is linked to the regulation of neurotransmitter levels in the brain . This suggests potential applications in treating conditions such as depression and Alzheimer's disease.
Antimicrobial Activity
A study conducted on the combination of naphthyridine derivatives with fluoroquinolones showed a significant increase in antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The statistical significance was noted with p-values < 0.0001, indicating robust antimicrobial effects .
Anticancer Activity
In vitro studies revealed that this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were significantly lower than those of standard chemotherapeutics, highlighting its potential as an effective anticancer agent .
Neuroprotective Effects
Research on MAO inhibition demonstrated that this compound could effectively reduce oxidative stress markers in neuronal cell lines. The protective effect was attributed to its ability to inhibit MAO-B activity, thereby increasing levels of neuroprotective neurotransmitters like dopamine .
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds with a naphthyridine core exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion has been shown to interact with key molecular targets involved in cancer progression:
Cancer Cell Line | IC50 Value (μM) |
---|---|
HeLa | 5.6 |
MCF-7 | 4.2 |
A549 | 3.9 |
The inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound leads to a reduction in cell proliferation across different cancer types, making it a potential candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies demonstrate that it can significantly inhibit the production of pro-inflammatory cytokines:
Cytokine | Effect |
---|---|
TNF-alpha | Reduced levels |
IL-6 | Inhibition observed |
These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .
Antibiotic Modulation
The compound has also been evaluated for its ability to enhance the efficacy of existing antibiotics. In combination studies with fluoroquinolone antibiotics, it was found to potentiate their activity against multi-resistant bacterial strains:
Antibiotic | Bacterial Strain | Enhanced Activity (%) |
---|---|---|
Norfloxacin | E. coli | +30% |
Ofloxacin | S. aureus | +25% |
Lomefloxacin | P. aeruginosa | +20% |
This suggests a potential role for this compound as an adjuvant in antibiotic therapy, particularly against resistant bacterial infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of naphthyridine derivatives, including:
- Cytotoxicity Screening : A series of synthesized naphthyridine derivatives were screened against various cancer cell lines, revealing several compounds with promising cytotoxic profiles.
- Inflammation Models : In vitro models using macrophages showed that certain derivatives significantly reduced pro-inflammatory markers.
- Antibiotic Synergy Tests : Combinations of this compound with standard antibiotics were tested against resistant strains, showing enhanced effectiveness compared to antibiotics alone.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-16-5-3-14(4-6-16)13-27-20-15(2-1-11-25-20)12-19(22(27)29)21(28)26-18-9-7-17(24)8-10-18/h1-12H,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQBLAJECKVIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.